(2S)-3-exo-(Morpholino)isoborneol
Overview
Description
(2S)-3-exo-(Morpholino)isoborneol: is a chiral organic compound that features a morpholine ring attached to an isoborneol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-exo-(Morpholino)isoborneol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available isoborneol and morpholine.
Reaction Conditions: The key step involves the nucleophilic substitution of the hydroxyl group in isoborneol with the morpholine ring. This can be achieved using a suitable activating agent like tosyl chloride (TsCl) to form the tosylate intermediate, followed by nucleophilic substitution with morpholine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification processes.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-exo-(Morpholino)isoborneol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to modify the morpholine ring or the isoborneol backbone.
Substitution: The morpholine ring can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution reactions could introduce various alkyl or acyl groups onto the morpholine ring.
Scientific Research Applications
Chemistry
In organic synthesis, (2S)-3-exo-(Morpholino)isoborneol can be used as a chiral building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving chiral centers. Its morpholine ring can also interact with various biological targets, making it useful in the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, this compound has potential applications as a scaffold for drug development. Its chiral nature and functional groups make it a versatile starting point for the synthesis of bioactive molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, that require specific chiral properties. Its stability and reactivity also make it suitable for use in various chemical processes.
Mechanism of Action
The mechanism by which (2S)-3-exo-(Morpholino)isoborneol exerts its effects depends on its interaction with molecular targets. The morpholine ring can engage in hydrogen bonding and electrostatic interactions with enzymes or receptors, while the isoborneol backbone provides structural rigidity and chirality. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-3-exo-(Piperidino)isoborneol: Similar structure but with a piperidine ring instead of morpholine.
(2S)-3-exo-(Pyrrolidino)isoborneol: Contains a pyrrolidine ring.
(2S)-3-exo-(Azepano)isoborneol: Features an azepane ring.
Uniqueness
(2S)-3-exo-(Morpholino)isoborneol is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1R,2S,3R,4S)-1,7,7-trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-4-5-14(13,3)12(16)11(10)15-6-8-17-9-7-15/h10-12,16H,4-9H2,1-3H3/t10-,11-,12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCSYVYDPCTIJI-BYNQJWBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2N3CCOCC3)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H](C1(C)C)[C@H]([C@H]2O)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467297 | |
Record name | (2S)-3-exo-(Morpholino)isoborneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287105-48-0 | |
Record name | (2S)-3-exo-(Morpholino)isoborneol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20467297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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